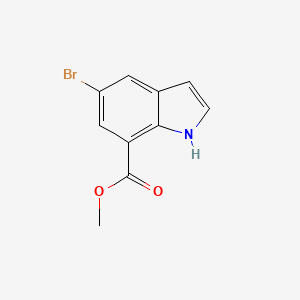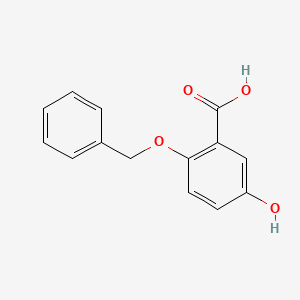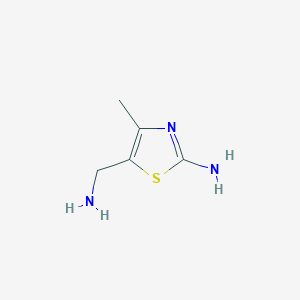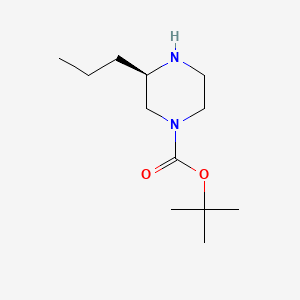
Histrelin acetate
Descripción general
Descripción
Histrelin acetate, also known as histrelin and histrelin-acetate, is a synthetic nonapeptide agonist of the gonadotropin-releasing hormone (GnRH) receptor. It is used as a therapeutic agent for the treatment of endometriosis, uterine fibroids, prostate cancer, and precocious puberty. Histrelin acetate was developed in the 1990s by the pharmaceutical company Takeda and is now widely used in clinical practice. Histrelin acetate is a potent agonist of the GnRH receptor and has been shown to be a safe and effective treatment for the medical conditions mentioned above.
Aplicaciones Científicas De Investigación
Prostate Cancer Treatment
Histrelin acetate is used in the treatment of hormone-sensitive cancers of the prostate in men. It functions by reducing the level of testosterone, which is a male hormone that can cause prostate cancers to grow. Although not a cure, Histrelin can help alleviate symptoms associated with advanced prostate cancer .
Uterine Fibroids Management
In women, Histrelin acetate has been utilized for managing uterine fibroids, which are noncancerous growths of the uterus that often appear during childbearing years .
Central Precocious Puberty (CPP)
Histrelin is highly effective in treating central precocious puberty in children, a condition where puberty begins too early in life .
Gonadotropin-Releasing Hormone (GnRH) Agonist Therapy
As a GnRH agonist, Histrelin acts as a potent inhibitor of gonadotropin when administered continuously, making it useful in research related to reproductive health and diseases influenced by gonadotropins .
Testosterone Suppression
The subcutaneous Histrelin implant has been shown to provide sustained suppression of serum testosterone levels, which is beneficial for studies involving testosterone’s role in various physiological and pathological processes .
Cost-Effectiveness in Therapy
Research has also been conducted to compare treatment patterns and annual treatment costs for patients with CPP who have used therapies like the Histrelin implant, highlighting its economic impact on healthcare .
Mecanismo De Acción
Histrelin Acetate, also known as Histrelin (acetate), is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH) with a higher potency . This article provides a detailed overview of the mechanism of action of Histrelin Acetate.
Target of Action
Histrelin Acetate primarily targets specific cells in the pituitary gland known as gonadotropes . These cells play a crucial role in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for sexual development and reproduction .
Mode of Action
Histrelin Acetate interacts with its targets by binding to the GnRH receptor located on the pituitary gonadotropes . This binding stimulates these cells to release LH and FSH . When administered continuously, histrelin acetate acts as a potent inhibitor of gonadotropin .
Biochemical Pathways
The interaction of Histrelin Acetate with its targets affects the biochemical pathways involved in the production of sex steroids. By reducing the levels of LH and FSH, Histrelin Acetate reduces the concentration of sex steroids . This has downstream effects on various physiological processes, including sexual development and reproduction.
Pharmacokinetics
Histrelin Acetate is administered as a subcutaneous implant that delivers continuous therapeutic doses . The drug is delivered continuously at a rate of 50–60 mcg daily over 12 months . The bioavailability of Histrelin Acetate is 92%, and it has a half-life of 4.0 hours . It is metabolized in the liver .
Result of Action
The molecular and cellular effects of Histrelin Acetate’s action include a decrease in the levels of LH and FSH, leading to a subsequent decrease in the concentration of sex steroids . This results in the regression in growth and eventual death of hormone-sensitive cancer cells .
Action Environment
The action, efficacy, and stability of Histrelin Acetate can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism and elimination of Histrelin Acetate. Furthermore, individual patient factors such as age, gender, and overall health status can also influence the drug’s action and efficacy .
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12.C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAUGAMNPZHEOJ-YKZVIGSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176580 | |
| Record name | Histrelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1383.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Supprelin | |
CAS RN |
220810-26-4 | |
| Record name | Histrelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220810-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Histrelin Acetate and how does it interact with the body?
A1: Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). [] It works by binding to and activating GnRH receptors in the pituitary gland. [] This prolonged activation initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but ultimately leads to receptor desensitization. [, ] As a result, the production of testosterone in males and estradiol in females is significantly reduced. []
Q2: What are the main applications of Histrelin Acetate in a clinical setting?
A2: Histrelin acetate is primarily used in the palliative treatment of advanced prostate cancer. [, , , ] It is also FDA-approved for the treatment of central precocious puberty (CPP) in children. [, , ]
Q3: How is Histrelin Acetate administered to patients?
A3: Histrelin acetate is available as a subcutaneous implant that provides continuous release of the drug for up to 12 months. [, , , , ] This once-yearly administration offers convenience and improved patient compliance compared to other GnRH agonists that require more frequent injections. [, , , ]
Q4: Are there alternative formulations of Histrelin Acetate being explored?
A4: Yes, besides the commercially available subcutaneous implant, research is underway to develop a Histrelin Hydrogel Implant for both prostate cancer and CPP. [] This formulation aims to provide a more patient-friendly administration method with potential advantages such as reduced surgical procedures and lower dosing. []
Q5: What factors influence the choice of GnRH agonist for treating CPP?
A6: Several factors influence the selection of a specific GnRH agonist for CPP treatment, including the child's and caregiver's preferences, route of administration (intramuscular vs. subcutaneous), injection volume, needle size, duration of action (1-month, 3-month, 6-month, or 12-month formulations), potential side effects, and cost. []
Q6: Are there any demographic trends associated with Histrelin Acetate use in CPP treatment?
A7: Research suggests that White non-Hispanic children in the United States are more likely to receive Histrelin Acetate implants for CPP compared to minority patients, indicating a potential racial disparity in access to this treatment. []
Q7: Has there been an increase in the off-label use of GnRH agonists like Histrelin Acetate?
A8: Yes, data analysis reveals a significant increase in the off-label use of GnRH agonists, including Histrelin Acetate, in pediatric patients in the United States between 2013 and 2016. [] This trend was particularly pronounced for privately insured children compared to those covered by Medicaid. []
Q8: What is the long-term efficacy of Histrelin Acetate implants for prostate cancer?
A9: Studies have demonstrated that Histrelin Acetate implants are effective in maintaining suppressed testosterone levels (≤30 ng/dL) for up to 5 years in patients with advanced prostate cancer. [] This sustained suppression of testosterone is crucial for controlling the disease and preventing its progression. []
Q9: Are there any known instances of Histrelin Acetate implants remaining in patients for longer than intended?
A10: Yes, a case report described a patient who had a Histrelin Acetate implant remaining in place for 5 years. [] While the patient exhibited minimal pubertal progression and bone age advancement during this time, this case highlights the importance of timely implant removal and emphasizes the potential risks associated with prolonged exposure to GnRH agonists. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



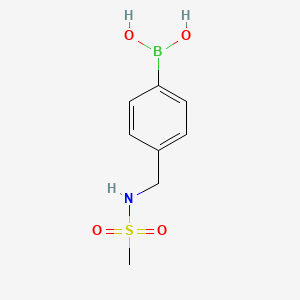
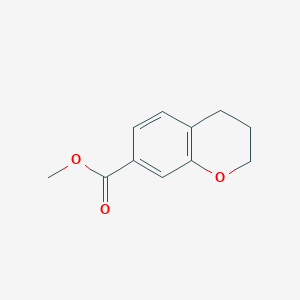
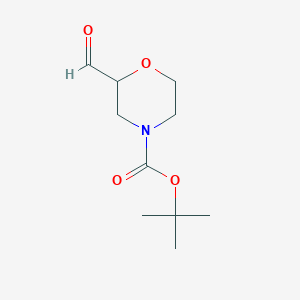
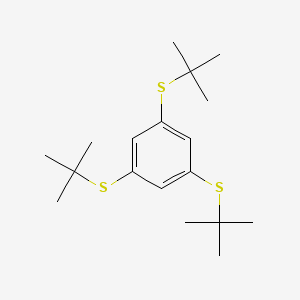
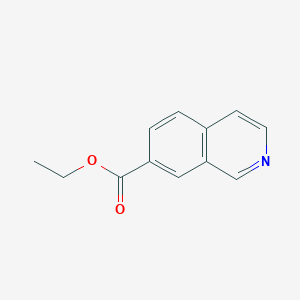

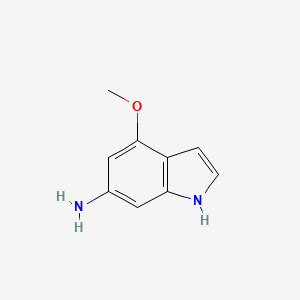
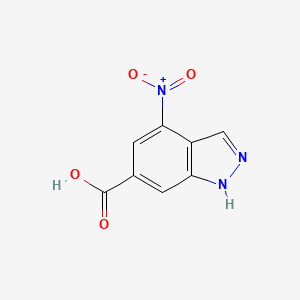
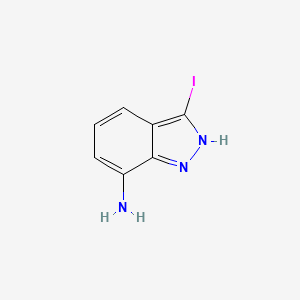
![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)
